ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromo-1H-imidazole-4-carboxylate with a fluorinating agent. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-fluoro-1H-imidazole-5-carboxylate: Lacks the bromine substituent, which can affect its reactivity and biological activity.
Ethyl 2-bromo-1H-imidazole-4-carboxylate:
Other substituted imidazoles:
Properties
Molecular Formula |
C6H6BrFN2O2 |
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Molecular Weight |
237.03 g/mol |
IUPAC Name |
ethyl 2-bromo-5-fluoro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H6BrFN2O2/c1-2-12-5(11)3-4(8)10-6(7)9-3/h2H2,1H3,(H,9,10) |
InChI Key |
GVOLWCIPSQYZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)F |
Origin of Product |
United States |
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